molecular formula C16H28O2 B013425 (E,E)-Tetradeca-9,11-dienyl acetate CAS No. 54664-98-1

(E,E)-Tetradeca-9,11-dienyl acetate

Cat. No.: B013425
CAS No.: 54664-98-1
M. Wt: 252.39 g/mol
InChI Key: RFEQLTBBKNKGGJ-YTXTXJHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,E)-Tetradeca-9,11-dienyl acetate is a chemical compound known for its role as a pheromone in various insect species. It is an acetate ester derived from tetradecadienyl alcohol and is characterized by its double bonds at the 9th and 11th positions in the E configuration. This compound is primarily used in the field of entomology for pest control and monitoring.

Scientific Research Applications

(E,E)-Tetradeca-9,11-dienyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Plays a crucial role in the study of insect behavior and pheromone communication.

    Industry: Used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture.

Future Directions

Research into acetates is ongoing, and there are many potential future directions for this field. For example, researchers are investigating the use of acetates in the treatment of various diseases, as well as their potential applications in the production of renewable energy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-Tetradeca-9,11-dienyl acetate typically involves the esterification of tetradecadienyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of biocatalysts and green chemistry principles is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E,E)-Tetradeca-9,11-dienyl acetate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The acetate group can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Tetradecadienyl alcohol

    Substitution: Various substituted acetates depending on the nucleophile used

Mechanism of Action

The mechanism of action of (E,E)-Tetradeca-9,11-dienyl acetate involves its interaction with specific olfactory receptors in insects. When released into the environment, it binds to these receptors, triggering a behavioral response such as attraction or mating. The molecular targets are primarily the olfactory receptor neurons in the insect’s antennae, which then send signals to the brain to elicit the desired response.

Comparison with Similar Compounds

Similar Compounds

  • (Z,E)-3,5-Tetradecadienyl acetate
  • (Z,E)-4,8-Tetradecadienyl acetate
  • (Z,Z)-7,11-Tetradecadienyl acetate
  • (Z,E)-9,11-Tetradecadienyl acetate
  • (Z,Z)-9,12-Tetradecadienyl acetate

Uniqueness

(E,E)-Tetradeca-9,11-dienyl acetate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration makes it highly effective as a pheromone for certain insect species, distinguishing it from other tetradecadienyl acetates with different double bond positions and configurations.

Properties

IUPAC Name

[(9E,11E)-tetradeca-9,11-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEQLTBBKNKGGJ-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896849
Record name (9E,11E)-9,11-Tetradecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54664-98-1
Record name (E,E)-9,11-Tetradecadienyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54664-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,11-Tetradecadienyl acetate, (9E,11E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054664981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Tetradecadien-1-ol, 1-acetate, (9E,11E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9E,11E)-9,11-Tetradecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E)-tetradeca-9,11-dienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Acetoxy-9,11-tetradecadien-1-ol, (9E,11E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5VD013S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 2
Reactant of Route 2
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 3
Reactant of Route 3
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 4
Reactant of Route 4
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 5
Reactant of Route 5
(E,E)-Tetradeca-9,11-dienyl acetate
Reactant of Route 6
(E,E)-Tetradeca-9,11-dienyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.